

Technical Guide: Molecular Weight and Analytical Applications of Oseltamivir-d3

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Compound of Interest

Compound Name: Oseltamivir-d3

Cat. No.: B11929627

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular properties of **Oseltamivir-d3**, a deuterated isotopologue of the antiviral drug Oseltamivir. It details the experimental protocols for molecular weight determination and explores its application as an internal standard in pharmacokinetic studies.

Core Compound Data

Oseltamivir is a widely used antiviral medication for the treatment and prevention of influenza A and B virus infections. **Oseltamivir-d3** is its stable isotope-labeled counterpart, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use in quantitative bioanalytical methods.

Molecular Weight and Formula

The incorporation of three deuterium atoms results in a predictable mass shift between the unlabeled and labeled compounds. This mass difference is fundamental to its application in mass spectrometry-based assays.

| Compound | Chemical Formula | Molecular Weight (g/mol) |
|----------------|--|----------------------------|
| Oseltamivir | C ₁₆ H ₂₈ N ₂ O ₄ | 312.40[1][2] |
| Oseltamivir-d3 | C ₁₆ H ₂₅ D ₃ N ₂ O ₄ | 315.42[3] |

Experimental Protocols

The precise determination of molecular weight is critical for the characterization of pharmaceutical compounds. Mass spectrometry is the primary technique employed for this purpose.

Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for determining the molecular weight of a small organic molecule like **Oseltamivir-d3** using ESI-MS.

Objective: To obtain an accurate mass measurement of the molecule to confirm its identity.

Materials:

- **Oseltamivir-d3** sample
- High-purity solvent (e.g., methanol, acetonitrile)
- Volatile acid (e.g., formic acid) for promoting ionization
- Electrospray Ionization Mass Spectrometer

Procedure:

- **Sample Preparation:** A dilute solution of the **Oseltamivir-d3** sample is prepared in a suitable solvent, typically in the micromolar concentration range. A small amount of formic acid (e.g., 0.1%) is often added to the solution to facilitate the protonation of the analyte, forming $[M+H]^+$ ions.
- **Instrument Calibration:** The mass spectrometer is calibrated using a standard compound with a known mass-to-charge ratio (m/z) to ensure high mass accuracy.
- **Infusion and Ionization:** The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

- **Desolvation:** The charged droplets evaporate, reducing in size and increasing the charge density on the surface. This leads to the ejection of gaseous ions from the droplets.
- **Mass Analysis:** The gaseous ions are guided into the mass analyzer, which separates them based on their m/z ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- **Data Interpretation:** The peak corresponding to the protonated molecule ($[M+H]^+$) is identified. The molecular weight (M) is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the measured m/z of this peak. For **Oseltamivir-d3**, the expected $[M+H]^+$ ion would have an m/z of approximately 316.43.

Application in Pharmacokinetic Studies

Deuterated compounds like **Oseltamivir-d3** are invaluable in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Oseltamivir-d3 is commonly used as an internal standard in quantitative bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of Oseltamivir in biological matrices like plasma.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.

Generalized LC-MS/MS Workflow for Pharmacokinetic Analysis

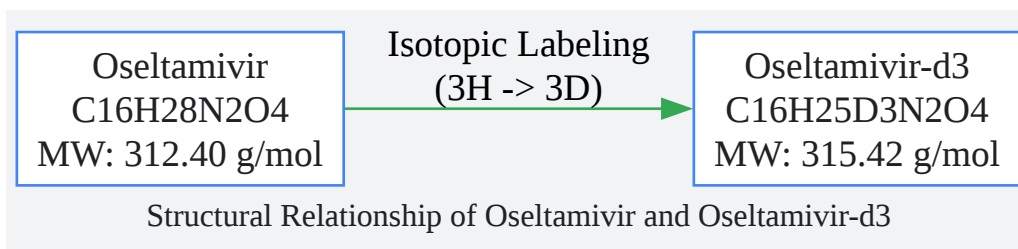
The following workflow describes a typical procedure for quantifying Oseltamivir in plasma samples from a clinical study, using **Oseltamivir-d3** as an internal standard.

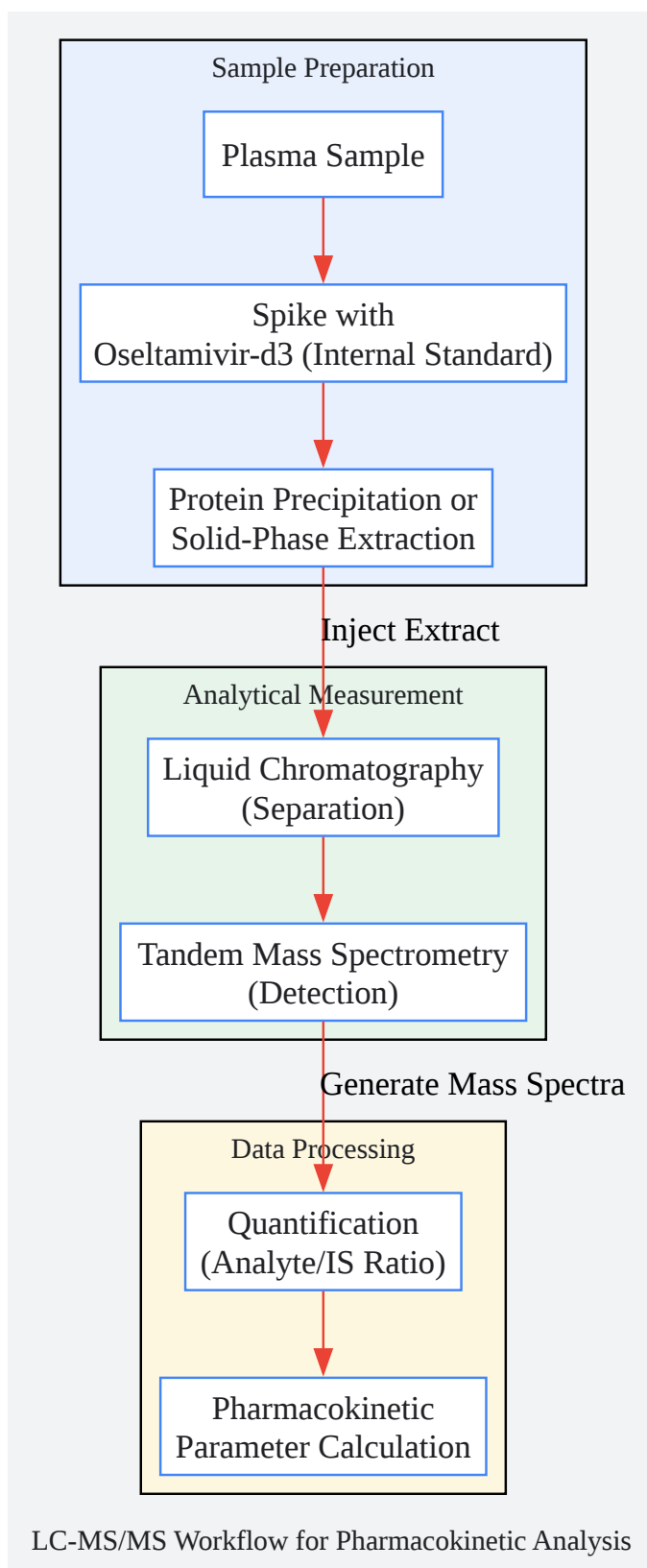
- **Sample Collection and Preparation:**
 - Blood samples are collected from subjects at various time points after drug administration.
 - Plasma is separated from the blood samples by centrifugation.

- A known concentration of the internal standard (**Oseltamivir-d3**) is added to each plasma sample.
- The analytes (Oseltamivir and **Oseltamivir-d3**) are extracted from the plasma matrix, typically through protein precipitation or solid-phase extraction.
- Chromatographic Separation:
 - The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - The analytes are separated from other components in the extract on a chromatographic column. Oseltamivir and **Oseltamivir-d3**, being chemically similar, will have nearly identical retention times.
- Mass Spectrometric Detection:
 - The eluent from the chromatography column is introduced into the mass spectrometer.
 - The parent ions of Oseltamivir and **Oseltamivir-d3** are selectively fragmented.
 - Specific product ions for each compound are monitored.
- Quantification:
 - The peak areas of the analyte (Oseltamivir) and the internal standard (**Oseltamivir-d3**) are measured.
 - A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards.
 - The concentration of Oseltamivir in the study samples is determined from this calibration curve.

Visualizations

Relationship between Oseltamivir and Oseltamivir-d3





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